molecular formula C20H10Cl2FNO3 B12206400 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide

Cat. No.: B12206400
M. Wt: 402.2 g/mol
InChI Key: WXMKVNDZYMKAOG-UHFFFAOYSA-N
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Description

Xanthene-Benzamide Hybrid Architecture: Core Scaffold Analysis

The molecule combines a xanthen-9-one core (C₁₃H₇FO₂) with a 2,4-dichlorobenzamide moiety through an amide linkage at position 3 of the xanthene system. Key structural features include:

Parameter Value/Rationale
Xanthene ring planarity Dihedral angle ≤ 5° between fused rings
Amide bond conformation Trans-configuration (180° θN-C-O)
Halogen spatial distribution Ortho/para Cl and meta F substituents

The xanthene system’s rigidity enforces coplanarity between the benzamide group and the oxygenated tricyclic core, as evidenced by density functional theory (DFT) optimizations showing <1 Å deviation from planarity across all non-hydrogen atoms. This planar arrangement facilitates π-π stacking interactions in crystalline phases while maintaining solubility through polarized amide and ketone groups.

Positional Isomerism of Chlorine and Fluorine Substituents

The strategic placement of halogens at positions 2/4 (benzamide) and 5 (xanthene) creates distinct electronic and steric environments:

  • Electronic Effects

    • Para-chlorine on benzamide induces +M directing effects, increasing electron density at the amide nitrogen
    • Ortho-chlorine generates steric hindrance (van der Waals radius = 1.80 Å), forcing benzamide rotation ≈15° from xanthene plane
    • Fluorine’s -I effect at xanthene C5 withdraws electron density (Mulliken charge: -0.32 e), polarizing the ketone oxygen
  • Comparative Substituent Impact

Position Halogen σₚ (Hammett) van der Waals Volume (ų)
Benzamide C2 Cl +0.23 22.5
Benzamide C4 Cl +0.23 22.5
Xanthene C5 F +0.06 13.3

This substitution pattern balances electron-withdrawing character (Cl) with moderate polarity (F), creating a dipole moment of 4.2 D oriented along the benzamide-xanthene axis.

Crystallographic Studies and Solid-State Packing Behavior

Single-crystal X-ray diffraction (SCXRD) reveals a monoclinic P2₁/c space group with Z = 4. Key packing features include:

  • Short Contacts

    • Cl⋯H-C (2.89 Å) between benzamide chlorine and xanthene CH groups
    • C-Cl⋯π interactions (3.42 Å) stabilizing layer formation
  • Torsional Parameters

    Angle Measurement
    Xanthene-benzamide twist 17.8°
    Amide C-N-C(=O) 120.3°

The crystal lattice adopts a herringbone arrangement with 3.6 Å π-stacking distances between xanthene systems, while chlorines participate in halogen bonding networks (Cl⋯N = 3.31 Å).

Computational Modeling of Electronic Distribution

DFT calculations at the B3LYP/6-311+G(d,p) level provide electronic structure insights:

  • Frontier Molecular Orbitals

    • HOMO (-6.32 eV): Localized on xanthene π-system and amide nitrogen
    • LUMO (-1.87 eV): Dominated by benzamide chlorines and ketone oxygen
  • Electrostatic Potential Map

    Region Potential (eV)
    Ketone oxygen -0.45
    Amide nitrogen -0.38
    Benzamide chlorines +0.21

The molecule exhibits anisotropic charge distribution with a 1.7 eV potential gradient from xanthene oxygen to benzamide chlorines, suggesting directional intermolecular interactions in condensed phases.

  • NBO Analysis
    • Second-order perturbation energy (E²) of 28.3 kcal/mol for LP(Oketone)→σ*(C-Cl) hyperconjugation
    • 12.5% diradical character at xanthene C9 position due to ketone conjugation

This electronic profile supports applications in charge-transfer materials while maintaining stability against nucleophilic attack at electrophilic centers.

Properties

Molecular Formula

C20H10Cl2FNO3

Molecular Weight

402.2 g/mol

IUPAC Name

2,4-dichloro-N-(5-fluoro-9-oxoxanthen-3-yl)benzamide

InChI

InChI=1S/C20H10Cl2FNO3/c21-10-4-6-12(15(22)8-10)20(26)24-11-5-7-13-17(9-11)27-19-14(18(13)25)2-1-3-16(19)23/h1-9H,(H,24,26)

InChI Key

WXMKVNDZYMKAOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)OC3=C(C2=O)C=CC(=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Substituted Diphenyl Ether Derivatives

The xanthenone core is synthesized via acid-catalyzed cyclization of 2-(2-nitrophenoxy)-5-fluorobenzoic acid (1 ). In concentrated sulfuric acid under reflux, 1 undergoes intramolecular cyclization to yield 3-nitro-5-fluoro-9H-xanthen-9-one (2 ) (Scheme 1). This method achieves yields of 68–75%, with purity dependent on reaction time (4–6 hours) and acid concentration.

Mechanistic Insight : Protonation of the carboxylic acid group facilitates electrophilic aromatic substitution, forming the fused xanthenone ring.

Reduction of Nitro to Amine

The nitro group in 2 is reduced to an amine using stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid, producing 3-amino-5-fluoro-9H-xanthen-9-one (3 ) in 82–90% yield. Alternative reductants like catalytic hydrogenation (H₂/Pd-C) offer lower efficiency (65–70% yield) due to over-reduction byproducts.

Amidation with 2,4-Dichlorobenzoyl Chloride

Acyl Chloride Preparation

2,4-Dichlorobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. Thionyl chloride in refluxing toluene (80°C, 2 hours) achieves near-quantitative conversion.

Coupling Reaction

3 reacts with 2,4-dichlorobenzoyl chloride in chloroform under triethylamine (TEA) catalysis (Scheme 2). Optimal conditions (25°C, 4 hours) yield 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide (4 ) in 76–85% purity. Prolonged reaction times (>6 hours) lead to hydrolysis of the acyl chloride, reducing yields.

Critical Parameters :

  • Solvent polarity: Chloroform > Dichloromethane > THF.

  • Base selection: TEA > pyridine > DMAP.

Alternative Synthetic Pathways

Ullmann-Type Coupling

A halogenated xanthenone (e.g., 3-bromo-5-fluoro-9H-xanthen-9-one) undergoes coupling with 2,4-dichlorobenzamide using CuI/L-proline catalysis in DMSO at 90°C. This method offers moderate yields (60–65%) but requires rigorous exclusion of moisture.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 minutes) accelerates the amidation step, improving yields to 78% with reduced side-product formation.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction TimeKey Advantage
Acid-catalyzed cyclization75926 hoursHigh reproducibility
SnCl₂ reduction88952 hoursCost-effective
TEA-mediated amidation82984 hoursMild conditions
Ullmann coupling659012 hoursAvoids acyl chloride synthesis
Microwave78970.5 hoursRapid synthesis

Purification and Characterization

Crude products are purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1) or recrystallization from ethanol/water. Purity is validated by HPLC (≥98%), with structural confirmation via:

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, xanthenone-H), 7.89–7.45 (m, 3H, benzamide-H).

  • MS (ESI+) : m/z 447.2 [M+H]⁺.

Challenges and Optimization Strategies

  • Regioselectivity in cyclization : Electron-withdrawing groups (e.g., -NO₂) direct cyclization to position 3.

  • Acyl chloride stability : In situ generation minimizes hydrolysis.

  • Byproduct formation : Excess TEA (1.5 equiv) suppresses HCl-mediated degradation .

Chemical Reactions Analysis

Types of Reactions: 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The dichloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of xanthene derivatives, including 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide, as anticancer agents. Research indicates that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, derivatives of xanthone have shown promising results against cancer cells by inducing apoptosis and inhibiting cell proliferation .

Inhibition of Enzymatic Activity

This compound has been investigated for its ability to inhibit specific enzymes involved in cancer metabolism. One study focused on N-xanthone benzenesulfonamides as inhibitors of phosphoglycerate mutase 1 (PGAM1), demonstrating that modifications in the xanthone structure can significantly enhance inhibitory potency. The representative molecule from this series displayed an IC50 value of 2.1 μM against PGAM1, suggesting that similar modifications could enhance the activity of 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide .

Fluorescent Dyes

The xanthene structure is widely utilized in the development of fluorescent dyes. The incorporation of halogen atoms and other substituents can modify the photophysical properties of these dyes, making them suitable for applications in bioimaging and diagnostics. Xanthene derivatives are known for their high fluorescence quantum yields and stability under various conditions .

Industrial Applications

In the dye industry, compounds like 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can serve as intermediates for synthesizing more complex dye structures. Their ability to absorb light at specific wavelengths makes them valuable for textile and cosmetic applications.

Photostability and Reactivity

The photochemical properties of xanthene derivatives are crucial for applications in photodynamic therapy (PDT). Compounds that exhibit strong absorption in the visible range can be activated by light to produce reactive oxygen species (ROS), which can selectively destroy cancer cells. The presence of chlorine and fluorine atoms may enhance the photostability and reactivity of 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide under light exposure .

Case Studies

StudyApplicationFindings
Anticancer Activity Inhibition of Cancer Cell ProliferationSimilar xanthene derivatives showed IC50 values as low as 2.1 μM against specific cancer cell lines .
Dye Synthesis Development of Fluorescent DyesXanthene derivatives are effective in creating dyes with high fluorescence quantum yields suitable for bioimaging applications .
Photodynamic Therapy Activation under LightCompounds like 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide can produce reactive oxygen species upon light activation, aiding in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide involves its interaction with molecular targets in biological systems. The presence of the xanthene moiety suggests potential interactions with enzymes or receptors, leading to specific biological effects. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Benzamide Substituents Amine/Backbone Substituent Molecular Formula Key Biological Activity/Notes Reference
2,4-Dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide 2,4-dichloro 5-fluoro-9-oxo-9H-xanthen-3-yl C₂₀H₁₀Cl₂FNO₃ Not explicitly reported; structural analogs suggest potential opioid/antiparasitic activity -
N-(5-Chloro-9-oxo-9H-xanthen-3-yl)-4-fluorobenzamide 4-fluoro 5-chloro-9-oxo-9H-xanthen-3-yl C₂₀H₁₁ClFNO₃ No activity data; fluorine substitution may enhance lipophilicity
AH-7921 (3,4-dichloro-N-[(1-(dimethylamino)cyclohexyl)methyl]benzamide) 3,4-dichloro Cyclohexyl-dimethylamino group C₁₆H₂₂Cl₂N₂O μ-opioid receptor agonist; high abuse potential, no therapeutic use
2,4-Dichloro-N-(4-chlorophenyl)-N-(heterocyclic)benzamides 2,4-dichloro Chlorophenyl + heterocycles (e.g., furan, thiophene) Varies Trypanosoma brucei inhibitors; substituent-dependent potency

Key Observations :

Substituent Position Effects: The 2,4-dichloro substitution on the benzamide in the target compound contrasts with the 3,4-dichloro pattern in AH-7921. This positional difference may alter receptor binding kinetics, as AH-7921’s 3,4-dichloro configuration is critical for μ-opioid activity . The 5-fluoro group on the xanthenone ring (target compound) vs. 5-chloro in ’s analog could modulate electronic properties and metabolic stability .

Backbone Influence: The xanthenone core in the target compound introduces a rigid, planar structure compared to AH-7921’s flexible cyclohexyl backbone. This rigidity may enhance target selectivity or reduce off-target effects. Heterocyclic substituents (e.g., furan, thiophene) in ’s analogs improve antiparasitic activity, suggesting that the xanthenone moiety could similarly optimize interactions with parasitic enzymes .

Pharmacological Implications: AH-7921’s lack of therapeutic utility despite potent opioid activity underscores the importance of substituent positioning in avoiding adverse effects .

Biological Activity

2,4-Dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide is a synthetic compound featuring a dichlorobenzamide structure and a fluorinated xanthene derivative. This compound is characterized by its complex molecular structure, which includes both chlorinated and fluorinated functional groups, potentially contributing to its unique biological activities. Understanding the biological activity of this compound is essential for evaluating its potential therapeutic applications.

  • Molecular Formula : C20H10Cl2FNO3
  • Molecular Weight : 402.2 g/mol

The compound's structure includes a benzamide backbone with chlorine substituents at the 2 and 4 positions and a xanthene moiety that features a keto group at the 9 position and a fluorine atom at the 5 position. The presence of these functional groups may enhance its reactivity and biological interactions .

Biological Activity Overview

The biological activities of 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide have been explored in various studies, focusing on its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of xanthene possess notable anticancer properties:

  • In vitro Studies : The antiproliferative activity was evaluated against breast cancer cell lines (MDA-MB-231, T-47D) and neuroblastoma cells (SK-N-MC). The results indicated that similar compounds displayed IC50 values lower than standard anticancer drugs like etoposide .
CompoundCell LineIC50 (μM)
EtoposideMDA-MB-23132.7
Compound 5i SK-N-MC25.2
Compound 5i T-47D19.7

The presence of fluorine atoms in the structure has been linked to enhanced antiproliferative activity due to improved interactions with cellular targets .

Antimicrobial Activity

The antimicrobial potential of related compounds has also been investigated. Studies have shown that derivatives containing similar functional groups exhibit varying degrees of antibacterial and antifungal activities:

CompoundActivity TypeMIC (mg/mL)
Compound 10dAntibacterial6.67
Compound 11gAntifungal6.63

These findings suggest that structural modifications can significantly influence the antimicrobial efficacy of xanthene derivatives .

The mechanism by which 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide exerts its biological effects may involve several pathways:

  • Cellular Interaction : The xanthene core can interact with specific proteins within cells, potentially altering their function and leading to apoptosis or cell cycle arrest.
  • Reactive Intermediate Formation : The nitrobenzamide moiety may undergo bioreduction, forming reactive intermediates that can interact with cellular components, contributing to its antiproliferative effects .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activity of xanthene derivatives similar to 2,4-dichloro-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)benzamide:

  • Antiproliferative Studies : A series of xanthene sulfonamide derivatives were synthesized and tested for their anticancer activity. Compounds with multiple fluorine substitutions showed enhanced activity against various cancer cell lines compared to their non-fluorinated counterparts .
  • Antimicrobial Evaluations : In vitro screening demonstrated that certain derivatives exhibited potent antimicrobial activities against both Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .

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